molecular formula C15H16N2O3S B2653778 1,6-dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034272-59-6

1,6-dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2653778
CAS No.: 2034272-59-6
M. Wt: 304.36
InChI Key: OGBRHZUIWDXFIA-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Chandrashekaraiah et al. (2014) described the synthesis of azetidinone analogues with antimicrobial and antitubercular activities. These compounds were synthesized from the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to Schiff base intermediates and final azetidinone analogues. These compounds showed promising antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, providing a foundation for designing antibacterial and antituberculosis compounds (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Kinetic and Mechanistic Investigations

Fawzy and Shaaban (2014) conducted kinetic studies on the oxidation of substituted azinyl formamidines by alkaline permanganate, which revealed the formation of intermediate complexes and provided insights into the base-catalyzed reactions. This study contributes to understanding the chemical reactivity and mechanisms of compounds related to the target compound, highlighting the potential for detailed mechanistic studies in developing new chemical reactions (Fawzy & Shaaban, 2014).

Novel Multicomponent Synthesis

Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidines and their derivatives using a novel multicomponent reaction catalyzed by an ionic liquid supported on functionalized nanosilica. This research demonstrates the utility of innovative catalytic systems in synthesizing complex heterocyclic compounds, potentially applicable to the synthesis of compounds similar to the target compound, thereby expanding the toolbox for synthetic organic chemistry (Rahmani et al., 2018).

Synthesis and Biological Evaluation of Schiff’s Bases

Thomas et al. (2016) explored the synthesis of Schiff’s bases and azetidinones derived from isonocotinyl hydrazone, evaluating their potential as antidepressant and nootropic agents. While the focus is on CNS activity, the synthetic routes and evaluation methods offer insights into the broader applicability of related compounds in medicinal chemistry (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Properties

IUPAC Name

1,6-dimethyl-4-[1-(thiophene-2-carbonyl)azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-6-11(7-14(18)16(10)2)20-12-8-17(9-12)15(19)13-4-3-5-21-13/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBRHZUIWDXFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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